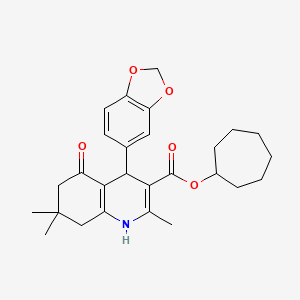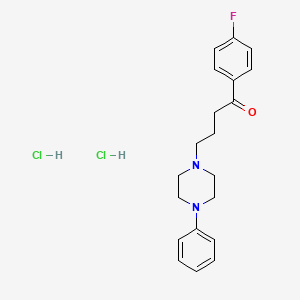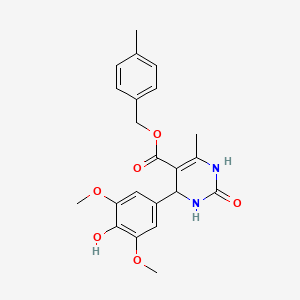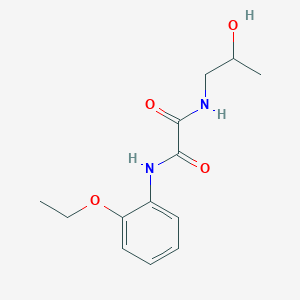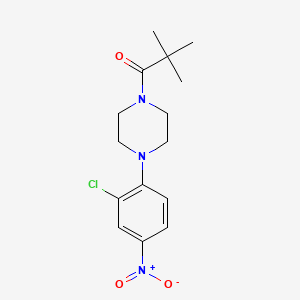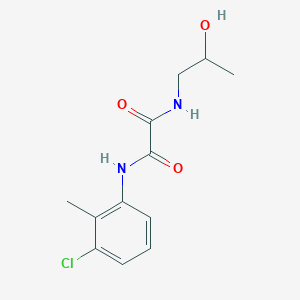
N-(3-chloro-2-methylphenyl)-N'-(2-hydroxypropyl)ethanediamide
説明
N-(3-chloro-2-methylphenyl)-N'-(2-hydroxypropyl)ethanediamide, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOP belongs to the family of N-alkylated ethylenediamine derivatives and has been found to exhibit potent antitumor and antimicrobial properties.
作用機序
The exact mechanism of action of CPOP is not fully understood. However, studies have suggested that CPOP induces apoptosis in cancer cells via the activation of the caspase pathway. CPOP has also been found to inhibit the growth of cancer cells by disrupting the microtubule network and preventing cell division. The antimicrobial activity of CPOP is believed to be a result of its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
CPOP has been found to exhibit low toxicity and minimal side effects in animal studies. However, further research is needed to determine the long-term effects of CPOP on human health. CPOP has been shown to induce a dose-dependent decrease in cell viability in cancer cells and inhibit the growth of bacterial and fungal strains.
実験室実験の利点と制限
CPOP has several advantages for lab experiments. It exhibits potent antitumor and antimicrobial activity, making it a promising candidate for drug development. CPOP is also relatively easy to synthesize and has low toxicity, making it a safe compound to work with in the laboratory. However, CPOP has several limitations, including its limited solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for the research of CPOP. One area of research is the development of CPOP analogs with improved solubility and stability. Another direction is the investigation of the potential use of CPOP in combination with other anticancer drugs to enhance their efficacy. Further studies are also needed to determine the long-term effects of CPOP on human health and its potential toxicity. Overall, CPOP has shown promising results in scientific research, and further investigation is needed to fully understand its potential therapeutic applications.
科学的研究の応用
CPOP has been extensively studied for its potential therapeutic applications. In vitro studies have demonstrated that CPOP exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. CPOP has also been found to possess antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(16)6-14-11(17)12(18)15-10-5-3-4-9(13)8(10)2/h3-5,7,16H,6H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHFAMINCSWBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B3984730.png)
![1-(2-furoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3984741.png)
![4-chloro-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3984746.png)
![methyl 4-{[(2,4-dimethyl-5-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3984753.png)
![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3984765.png)
![2-methyl-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B3984781.png)

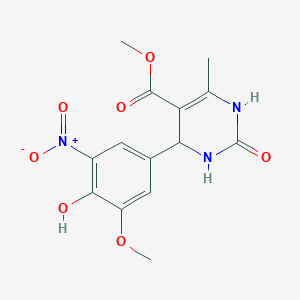
![5-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline](/img/structure/B3984798.png)
